7-Methylindole-3-carboxaldehyde

Catalog No.
S706959
CAS No.
4771-50-0
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylindole-3-carboxaldehyde

CAS Number

4771-50-0

Product Name

7-Methylindole-3-carboxaldehyde

IUPAC Name

7-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3

InChI Key

KTUFZHVVJBHGKZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CN2)C=O

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C=O

Synthesis and Characterization:

7-Methyl-1H-indole-3-carbaldehyde (7M-IC) is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported using different methods, including the Vilsmeier-Haaf reaction, the Reissert reaction, and various metal-catalyzed approaches. PubChem, National Institutes of Health: )

Characterization of 7M-IC typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity. Sigma-Aldrich:

Potential Biological Activities:

Research suggests that 7M-IC may possess various biological activities, making it a subject of investigation in different areas:

  • Antimicrobial activity: Studies have shown that 7M-IC exhibits antibacterial and antifungal properties against various pathogens. Journal of Medicinal Chemistry, American Chemical Society:
  • Anticancer activity: 7M-IC has been investigated for its potential to inhibit the growth and proliferation of cancer cells. European Journal of Medicinal Chemistry, ScienceDirect:
  • Antioxidant activity: Research suggests that 7M-IC may exhibit antioxidant properties, potentially offering protection against oxidative stress-related diseases. Journal of Chemical and Pharmaceutical Research:

Importance in Medicinal Chemistry:

7M-IC serves as a valuable scaffold in medicinal chemistry due to its structural similarity to various biologically active molecules. It can be used as a starting material for the synthesis of derivatives with potentially enhanced or specific biological activities. Molecules, MDPI:

Limitations and Future Research:

While 7M-IC shows promise in various research areas, further studies are needed to:

  • Elucidate the mechanisms of action: Understanding the exact mechanisms by which 7M-IC exerts its potential biological activities is crucial for further development.
  • Improve potency and selectivity: Optimizing the structure of 7M-IC derivatives could enhance their potency and selectivity towards specific targets.
  • Conduct in vivo studies: In vitro studies suggest potential benefits, but further in vivo studies are necessary to assess the efficacy and safety of 7M-IC in living organisms.

7-Methylindole-3-carboxaldehyde is a chemical compound with the molecular formula C10H9NOC_{10}H_9NO and a molecular weight of approximately 159.19 g/mol. It is categorized as an indole derivative, featuring a methyl group at the seventh position and an aldehyde functional group at the third position of the indole ring. The compound is known for its distinct aromatic properties and is often utilized in various chemical syntheses and biological applications .

  • Formylation Reactions: It can undergo formylation via methods such as the Vilsmeier-Haack reaction, which introduces the aldehyde group to the indole structure .
  • Deformylation: This reaction can be catalyzed using solid acid catalysts, leading to the formation of simpler indole derivatives .
  • N-Alkylation and N-Acylation: The nitrogen atom in the indole ring can be modified through various alkylation and acylation reactions, which are essential for synthesizing more complex molecules .

Research indicates that 7-Methylindole-3-carboxaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against certain bacterial strains, making it a candidate for pharmaceutical applications.
  • Anti-inflammatory Effects: Preliminary research suggests potential anti-inflammatory activity, which could be beneficial in developing treatments for inflammatory diseases .

The synthesis of 7-Methylindole-3-carboxaldehyde can be achieved through several methods:

  • Direct Formylation: Using reagents like phosphorus oxychloride and dimethylformamide in a Vilsmeier-Haack reaction.
  • Grignard Reaction: Reacting an appropriate Grignard reagent with an indole precursor to introduce the aldehyde functionality.
  • Oxidative Decarboxylation: Transforming indole-3-acetic acid into 7-Methylindole-3-carboxaldehyde through oxidative decarboxylation using sodium periodate or similar oxidants .

7-Methylindole-3-carboxaldehyde finds utility in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic compounds, particularly in the production of pharmaceuticals and agrochemicals.
  • Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in flavoring agents and perfumes .

Several compounds share structural similarities with 7-Methylindole-3-carboxaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Indole-3-carboxaldehydeIndole structure without methyl groupLacks methyl substitution at position 7
5-Methylindole-3-carboxaldehydeMethyl group at position 5Different position of methyl substitution
Indole-2-carboxaldehydeCarboxaldehyde at position 2Different location of carboxaldehyde

The uniqueness of 7-Methylindole-3-carboxaldehyde lies in its specific methyl substitution pattern and its resulting chemical reactivity, which differentiates it from other indoles and their derivatives.

The Vilsmeier-Haack reaction represents the most widely employed synthetic methodology for the preparation of 7-methylindole-3-carboxaldehyde, utilizing the formylation of 7-methylindole through electrophilic aromatic substitution [1] [2]. The reaction proceeds through the initial formation of the Vilsmeier reagent, generated from the interaction of dimethylformamide with phosphorus oxychloride at controlled temperatures [3] [4]. The optimization of this protocol has been extensively studied to maximize yields and minimize side reactions, with particular attention to temperature control, reagent stoichiometry, and reaction time parameters [5].

The mechanistic pathway involves the formation of a chloroiminium salt intermediate, which acts as the electrophile in the subsequent aromatic substitution reaction [1] [6]. Research has demonstrated that temperature control during the initial formation of the Vilsmeier reagent is critical, with optimal conditions maintained at 0-5°C to prevent decomposition and ensure selectivity [3] [4]. The reaction typically requires 5-8 hours of reflux at 80-90°C to achieve complete conversion, with yields ranging from 64% to 87% depending on the specific protocol employed [7] [3].

Recent advances in protocol optimization have focused on the development of catalytic variants of the traditional Vilsmeier-Haack methodology [8]. A particularly significant advancement involves the use of phosphine oxide catalysis, where 3-methyl-1-phenyl-2-phospholene 1-oxide serves as a catalytic mediator in the presence of oxalyl chloride and dimethylformamide [8]. This approach enables the formylation to proceed under milder conditions while maintaining high selectivity for the 3-position of the indole ring [8].

ParameterTraditional ProtocolOptimized ProtocolYield Improvement
Temperature (°C)80-9070-808-12%
Reaction Time (h)6-84-615-20%
Phosphorus Oxychloride Equivalents1.5-2.01.2-1.510-15%
Overall Yield (%)64-7577-8713-23%

The selectivity of the formylation reaction is governed by the electronic properties of the 7-methylindole substrate, with the methyl substituent providing moderate activation toward electrophilic attack at the 3-position [9] [4]. Studies have shown that the presence of the methyl group at the 7-position enhances the electron density of the indole ring system, facilitating the initial nucleophilic attack on the Vilsmeier reagent [2] [6].

Alternative Synthetic Routes (Reissert Reaction, Metal-Catalyzed Approaches)

The Reissert indole synthesis provides an alternative approach for the preparation of 7-methylindole-3-carboxaldehyde through a multi-step protocol beginning with ortho-nitrotoluene derivatives [10] [11] [12]. This methodology involves the initial condensation of 2-nitro-6-methyltoluene with diethyl oxalate in the presence of potassium tert-butoxide, followed by reductive cyclization using zinc in acetic acid [10] [12]. The resulting indole-2-carboxylic acid intermediate undergoes thermal decarboxylation to yield the corresponding indole, which can subsequently be formylated using standard Vilsmeier-Haack conditions [11] [12].

The Reissert synthesis offers several advantages, including the ability to introduce specific substitution patterns that may be challenging to achieve through direct formylation approaches [12]. However, the multi-step nature of this protocol typically results in moderate overall yields ranging from 35-55% across the complete synthetic sequence [10] [12]. The reaction sequence requires careful control of reaction conditions, particularly during the zinc-mediated reduction step, where maintaining appropriate pH levels is essential to prevent side reactions [11] [12].

Metal-catalyzed approaches have emerged as powerful alternatives for the synthesis of indole-3-carboxaldehydes, with particular emphasis on palladium-catalyzed methodologies [13] [14] [15]. Recent developments in this area include the use of manganese-based catalytic systems for the direct alkylation and functionalization of indole derivatives [14]. These protocols typically employ manganese-nitrogen-nitrogen complexes as catalysts, enabling the selective introduction of functional groups at the 3-position of the indole ring under relatively mild conditions [14].

A particularly innovative approach involves the use of metal-organic framework catalysts for selective indole formylation [13]. This methodology utilizes confined reaction spaces within the metal-organic framework pores to control reaction selectivity and suppress undesired side reactions [13]. The protocol demonstrates excellent selectivity for 3-formylation while maintaining high yields under mild reaction conditions [13].

Synthetic RouteStarting MaterialOverall Yield (%)Reaction StepsKey Advantages
Vilsmeier-Haack7-Methylindole77-871High efficiency, direct approach
Reissert Synthesis2-Nitro-6-methyltoluene35-554Substrate flexibility
Palladium-CatalyzedVarious precursors62-782-3Mild conditions
Metal-Organic Framework7-Methylindole85-921High selectivity

Phosphine-mediated formylation protocols represent another significant advancement in alternative synthetic methodologies [16]. These approaches utilize triphenylphosphine in combination with 1,2-diiodoethane to generate Vilsmeier-type intermediates under mild conditions [16]. The reaction proceeds smoothly at 80°C in dimethylformamide, providing yields of 77-90% for electron-rich indole substrates [16]. This methodology offers the advantage of avoiding the use of phosphorus oxychloride while maintaining excellent selectivity for the desired formylation product [16].

Reaction Kinetics and Thermodynamic Studies

Kinetic investigations of the Vilsmeier-Haack formylation of 7-methylindole have revealed that the reaction follows second-order kinetics with first-order dependence on both the indole substrate and the Vilsmeier reagent [5]. The rate-determining step has been identified as the initial electrophilic attack of the chloroiminium ion on the indole 3-position, with activation energies ranging from 65-75 kilojoules per mole depending on reaction conditions [1] [5].

Temperature-dependent studies have demonstrated that the reaction rate increases exponentially with temperature, following the Arrhenius relationship [5]. Optimal reaction temperatures have been established at 80-90°C, representing a balance between reaction rate and selectivity [3] [4]. Higher temperatures lead to increased side reactions, including multiple formylation and decomposition pathways, while lower temperatures result in incomplete conversion and extended reaction times [4] [5].

The thermodynamic aspects of the formylation reaction have been extensively characterized through calorimetric studies and computational modeling [17]. The overall reaction is moderately exothermic, with enthalpy changes ranging from -45 to -55 kilojoules per mole [17]. The entropy change is negative due to the formation of a more ordered product from the reactive intermediates, contributing to the favorable Gibbs free energy change that drives the reaction forward [17].

Temperature (°C)Rate Constant (L/mol·s)Activation Energy (kJ/mol)Selectivity (%)
602.3 × 10⁻⁴72.495.2
706.7 × 10⁻⁴68.993.8
801.8 × 10⁻³65.191.5
904.2 × 10⁻³62.388.7

Solvent effects play a crucial role in both the kinetics and thermodynamics of the formylation reaction [5]. Studies comparing different reaction media have shown that polar aprotic solvents, particularly dimethylformamide and dichloromethane, provide optimal conditions for both reaction rate and selectivity [2] [5]. The polarity of the solvent influences the stability of the ionic intermediates, with more polar solvents stabilizing the charged species and facilitating the reaction progression [5].

Dynamic kinetic resolution studies have provided insights into the stereochemical aspects of related indole formylation reactions [17]. These investigations have revealed that the formation of stereogenic centers during formylation can be controlled through the use of chiral catalysts and specific reaction conditions [17]. The enantioselectivity of these processes depends on the precise coordination environment of the catalytic system and the temperature-dependent equilibrium between different stereoisomeric intermediates [17].

Purification Strategies and Yield Optimization

The purification of 7-methylindole-3-carboxaldehyde requires careful consideration of the compound's physical and chemical properties, including its melting point of 206-210°C and moderate air sensitivity [18] [19] [20]. Standard purification protocols typically involve initial aqueous workup followed by crystallization from appropriate solvent systems [21] [22]. The compound exhibits limited solubility in water but shows good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide [23].

Column chromatography represents the most widely employed purification technique, utilizing silica gel as the stationary phase with petroleum ether-ethyl acetate gradient elution systems [21]. Typical protocols employ initial elution with petroleum ether followed by gradual increase in ethyl acetate concentration to 20-30% for optimal separation [21]. The purification process benefits from the addition of a small amount of triethylamine to the mobile phase to prevent decomposition on the acidic silica surface [21].

Crystallization strategies have been extensively developed to maximize both yield and purity of the final product [22] [25]. Slow evaporation from hexane-ethyl acetate mixtures provides high-quality crystals suitable for analytical characterization [22]. Alternative crystallization solvents include methanol-water systems, though these require careful temperature control to prevent hydrolysis of the aldehyde functional group [22] [23].

Purification MethodYield Recovery (%)Purity (%)Time Required (h)
Column Chromatography85-9296-984-6
Crystallization (Hexane/EtOAc)78-8598-9912-24
Crystallization (MeOH/H₂O)72-8095-978-16
Combined Method88-9599+16-30

Advanced purification techniques include high-performance liquid chromatography for analytical-scale preparations and preparative applications [26]. Reverse-phase chromatography using C18 columns with methanol-water gradient systems has proven particularly effective for obtaining high-purity material [26] . The detection wavelength of 296 nanometers provides optimal sensitivity for monitoring the purification process [27].

Storage conditions significantly impact the stability and purity of 7-methylindole-3-carboxaldehyde during extended periods [18] [20] [28]. The compound should be stored under inert atmosphere at temperatures below -20°C to prevent oxidative degradation and polymerization reactions [18] [20]. Light sensitivity requires storage in amber glass containers or under reduced lighting conditions [29]. The addition of small amounts of antioxidants such as butylated hydroxytoluene can further enhance long-term stability [23].

Yield optimization strategies focus on minimizing losses during workup and purification procedures [21] [16]. The use of buffered aqueous solutions during the initial workup helps maintain optimal pH conditions and prevents acid-catalyzed decomposition [3] [21]. Careful control of temperature during concentration steps prevents thermal decomposition, while the use of rotary evaporation under reduced pressure minimizes exposure to elevated temperatures [21] [22].

XLogP3

1.9

Other CAS

4771-50-0

Wikipedia

7-methylindole-3-carboxaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types